molecular formula C8H10O2 B153549 cis-Tetrahydropentalene-2,5(1H,3H)-dione CAS No. 74513-16-9

cis-Tetrahydropentalene-2,5(1H,3H)-dione

Cat. No.: B153549
CAS No.: 74513-16-9
M. Wt: 138.16 g/mol
InChI Key: HAFQHNGZPQYKFF-UHFFFAOYSA-N
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Description

Cis-Tetrahydropentalene-2,5(1H,3H)-dione, also known as cis-THPD, is a cyclic dione compound with a molecular formula of C7H8O2. It is a colorless, crystalline solid that is soluble in water, ethanol, and ether. Cis-THPD is a versatile compound that is widely used in scientific research and has applications in areas such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Ozonolysis and Structural Analyses

Ozonolysis of cis-tetrahydrophthalimide, a compound related to cis-Tetrahydropentalene-2,5(1H,3H)-dione, results in moderate yields of unsymmetrical oxidative cleavage products. This process and the subsequent structural assignments were confirmed using carbon-13 magnetic resonance spectra, highlighting the compound's utility in complex chemical reactions and structural analyses (Andrist & Kovelan, 1978).

Photochemical Synthesis

cis-2-Cyclooctene-1,4-dione, which shares structural similarities with this compound, can be prepared and used in photochemical reactions. Photoirradiation in specific environments leads to the formation of complex dimeric structures. This demonstrates the compound's application in photochemistry and organic synthesis (Kayama, Oda, & Kitahapa, 1974).

X-ray Crystallography

The synthesis and crystal structure analysis of compounds related to this compound, like cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, have been conducted. These compounds are studied for their potential as nontoxic agents, with their crystal structures determined using X-ray diffraction, indicating their significance in material science and pharmacology (Zhang, Cui, Sun, & Wang, 2014).

Safety and Hazards

The safety data sheet for “cis-Tetrahydropentalene-2,5(1H,3H)-dione” indicates that it has a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydropentalene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQHNGZPQYKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199666
Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51716-63-3, 74513-16-9
Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051716633
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Record name 74513-16-9
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Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
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Record name cis-tetrahydropentalene-2,5(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cis-bicyclo[3.3.0]octane-3,7-dione?

A1: The molecular formula of cis-bicyclo[3.3.0]octane-3,7-dione is C8H10O2, and its molecular weight is 138.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While the provided abstracts don't contain specific spectroscopic details, researchers commonly employ techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to characterize this compound. [, , , , , , , , , ]

Q3: What are the common synthetic routes to access cis-bicyclo[3.3.0]octane-3,7-dione?

A: A prominent method involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds like biacetyl. [] This reaction proceeds through a tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate intermediate, followed by hydrolysis and decarboxylation to yield the final product. [] Alternative approaches utilizing readily available starting materials and involving iodine oxidation have also been explored. []

Q4: Can you provide an example of a reaction where cis-bicyclo[3.3.0]octane-3,7-dione acts as a key starting material?

A: cis-Bicyclo[3.3.0]octane-3,7-dione serves as a crucial starting point in the total synthesis of carboprostacyclin, a stable analog of prostacyclin (PGI2). [] This synthesis highlights the compound's utility in constructing complex molecules with potential biological relevance.

Q5: How does cis-bicyclo[3.3.0]octane-3,7-dione react with carbon disulfide and alkylating agents?

A: In the presence of carbon disulfide, a strong base, and an alkylating agent, cis-bicyclo[3.3.0]octane-3,7-dione undergoes dithiocarboxylation. [] The reaction can lead to either 2-dialkylthio-methylene derivatives or cis-2,6-bis(dimethylthio-methylene) derivatives, depending on the stoichiometry of the reagents. []

Q6: What are the potential applications of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives?

A: This compound and its derivatives have shown promise as precursors for synthesizing various polyquinanes. [, ] Additionally, they have been explored for developing rigid biobased polycarbonates, potentially contributing to sustainable materials. [] The synthesis of annulated azuleno[2,1,8-ija]azulenes, a class of non-benzenoid hydrocarbons with intriguing optical and electronic properties, also utilizes this compound as a starting material. []

Q7: How does the structure of cis-bicyclo[3.3.0]octane-3,7-dione influence its reactivity?

A: The rigid bicyclic structure of this compound significantly influences its reactivity. For instance, during the twofold Fischer indole cyclization, the steric constraints imposed by the bicyclic system lead to the formation of both expected and unusual products. []

Q8: What are some areas for future research on cis-bicyclo[3.3.0]octane-3,7-dione?

A8: Further investigations could focus on:

  • Developing asymmetric synthetic methodologies: Designing enantioselective reactions using chiral auxiliaries or catalysts to access enantioenriched derivatives. []

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